4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1696064-52-4
VCID: VC3112173
InChI: InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2
SMILES: C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol

4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.: 1696064-52-4

Cat. No.: VC3112173

Molecular Formula: C9H11N3O2S

Molecular Weight: 225.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 1696064-52-4

Specification

CAS No. 1696064-52-4
Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
IUPAC Name 2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine
Standard InChI InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2
Standard InChI Key PFBNNRDIJIFTJP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN
Canonical SMILES C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN

Introduction

Chemical Identity and Structure

Basic Information

4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class. It is characterized by a benzene ring fused with a 1,2,4-thiadiazine ring system containing a sulfonyl group (SO₂) and an aminoethyl substituent at the 4-position. The compound is identified by the following parameters:

ParameterValue
CAS Number1696064-52-4
Molecular FormulaC₉H₁₁N₃O₂S
Molecular Weight225.27 g/mol
IUPAC Name2-(1,1-dioxo-1λ⁶,2,4-benzothiadiazin-4-yl)ethanamine
PubChem Compound ID107342570
Chemical ClassificationHeterocyclic compound, Thiadiazine derivative

Structural Characteristics

The structure of 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide features a benzene ring fused to a six-membered heterocyclic ring containing nitrogen and sulfur atoms. The sulfur atom is part of a sulfonyl group (SO₂), which is characteristic of the 1,1-dioxide designation. The 4-(2-aminoethyl) substituent extends from the N-4 position of the thiadiazine ring, providing a terminal amine group that contributes to the compound's physical properties and potential biological activities.

The compound can be represented by the following structure identifiers:

  • Standard InChI: InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2

  • Standard InChIKey: PFBNNRDIJIFTJP-UHFFFAOYSA-N

  • SMILES Notation: C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN

Physicochemical Properties

Physical Properties

4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide exhibits physical properties typical of heterocyclic compounds containing polar functional groups. While specific experimental data for this particular compound is limited in the available literature, its physical properties can be inferred from its structure and compared with similar benzothiadiazine derivatives:

PropertyValue/Description
Physical StateSolid at room temperature
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF); limited solubility in water
Melting PointNot explicitly reported in available literature
StabilityGenerally stable under normal laboratory conditions

Chemical Reactivity

The reactivity of 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide is influenced by several functional groups present in its structure:

  • The primary amine (-NH₂) group at the terminus of the 2-aminoethyl substituent can participate in nucleophilic reactions and form amide bonds, imines, or other nitrogen-containing derivatives.

  • The 1,1-dioxide functionality (SO₂) contributes to the electron-withdrawing character of the heterocyclic system, influencing the reactivity of the entire molecule.

  • The nitrogen atoms in the thiadiazine ring can participate in coordination with metal ions or hydrogen bonding interactions .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of benzothiadiazine 1,1-dioxide derivatives is significantly influenced by substitution patterns. For the 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide, several structural features may contribute to its potential biological profile:

  • The primary amine functional group provides a site for hydrogen bonding and potential interactions with biological targets.

  • The flexible 2-aminoethyl chain at the 4-position may allow the molecule to adapt to binding pockets in receptor or enzyme targets.

  • The 1,1-dioxide functionality of the thiadiazine ring can serve as a hydrogen bond acceptor, potentially enhancing target binding affinity.

Current Research and Future Directions

Emerging Applications

The research landscape for benzothiadiazine 1,1-dioxide derivatives continues to evolve, with several emerging areas of interest that may be relevant to 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide:

  • Development of selective inhibitors targeting specific protein kinases and other enzymes involved in disease processes.

  • Exploration of potential applications in neurological disorders, particularly those involving ion channel dysfunction.

  • Investigation of anti-inflammatory and immunomodulatory properties through novel mechanisms of action.

  • Utilization of the 2-aminoethyl functionality as a handle for conjugation with other bioactive moieties or targeting groups to enhance specificity .

Analytical Considerations

Analytical approaches for characterizing 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide and related compounds typically involve:

  • Spectroscopic methods (NMR, IR, MS) for structural confirmation.

  • Chromatographic techniques for purity determination and quantification.

  • X-ray crystallography for definitive structural elucidation.

  • Computational methods for predicting physicochemical properties and potential biological interactions .

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